methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Overview
Description
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of an amino group at the 4-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like methanol and catalysts such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylate ester can also participate in esterification reactions, modifying the activity of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1H-imidazole-2-carboxylate: Lacks the methyl group at the 1-position.
4-Amino-1-methyl-1H-imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.
1-Methyl-1H-imidazole-2-carboxylate: Lacks the amino group at the 4-position.
Uniqueness
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a carboxylate ester allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-amino-1-methylimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYTVNRGWWHESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609937 | |
Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162085-97-4 | |
Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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